1,2-Epoxyoctane

Description

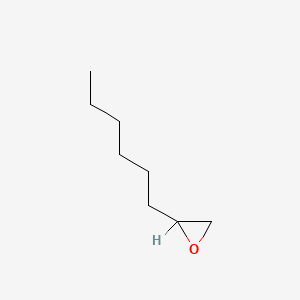

Structure

3D Structure

Properties

IUPAC Name |

2-hexyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWSNNWLBMSXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031190 | |

| Record name | Hexyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Acros Organics MSDS] | |

| Record name | Octene-1,2-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2984-50-1, 26637-94-5 | |

| Record name | 2-Hexyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2984-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octene-1,2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002984501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026637945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-EPOXYOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Epoxyoctane physical and chemical properties

An In-depth Technical Guide to 1,2-Epoxyoctane: Properties, Protocols, and Applications

Introduction

1,2-Epoxyoctane, also known by synonyms such as 1-Octene (B94956) oxide and 2-Hexyloxirane, is an organic compound belonging to the epoxide class.[1][2][3][4][5][6][7][8] It is characterized by a strained three-membered ring containing an oxygen atom, which imparts significant reactivity.[9] This reactivity makes it a valuable intermediate and building block in organic synthesis, with applications in the production of fine chemicals, pharmaceuticals, agrochemicals, and polymers like epoxy resins.[1][2][9][10] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its role in scientific research and drug development.

Physical and Chemical Properties

1,2-Epoxyoctane is a colorless liquid under standard conditions.[1][7] It is slightly soluble in water but soluble in organic solvents like ethers and benzene.[1][2][5][6][7][11] The compound is known to be moisture-sensitive and should be stored under an inert atmosphere.[1][5][6][7][12]

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [1][2][3][8][13][14][15] |

| Molecular Weight | 128.21 g/mol | [1][2][3][4][8][13][14] |

| CAS Number | 2984-50-1 | [1][2][3][4][5][6][7][9][13][14][15][16] |

| Appearance | Colorless Liquid | [1][7][12][15] |

| Boiling Point | 62-64 °C at 17 mmHg | [1][3][4][11] |

| 169.5 °C at 760 mmHg | [2][13] | |

| Density | 0.835 - 0.839 g/mL at 20-25 °C | [1][2][3][4][5][11] |

| Refractive Index (n20/D) | 1.420 | [1][3][4][5] |

| Vapor Pressure | 2.04 mmHg at 25°C | [1][13] |

Safety and Handling Properties

| Property | Value | Source(s) |

| Flash Point | 37 °C (98.6 °F) - closed cup | [1][2][3][5][13] |

| Hazard Codes | Xi (Irritant) | [1][5] |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |

| Precautionary Statements | P210, P261, P305+P351+P338 | [2][3] |

| Storage Temperature | 2-8°C, under inert gas | [1][2][3][5][7] |

Reactivity and Chemical Behavior

The chemical behavior of 1,2-Epoxyoctane is dominated by the high ring strain of the oxirane ring, making it susceptible to nucleophilic attack.[9] This reactivity is the basis for its utility in synthesis.

-

Ring-Opening Reactions : The epoxide ring can be readily opened by a variety of nucleophiles under both acidic and basic conditions.[9] Acid-catalyzed hydrolysis, for example, yields the corresponding trans-1,2-diol (octane-1,2-diol).[9][17] This reaction is fundamental to its role as a synthetic intermediate.

-

Rearrangement : In the presence of heat or catalysts like boron trifluoride etherate, 1,2-Epoxyoctane can undergo rearrangement to form aldehydes.[9][18]

-

Polymerization : It serves as a monomer for the synthesis of polymers such as epoxy resins and polyether polyols, which are used in coatings, adhesives, and elastomers.[1]

Role in Biological Systems

In biological contexts, 1,2-Epoxyoctane is a substrate for epoxide hydrolase (EH) enzymes.[9] These enzymes are crucial for the detoxification of xenobiotics by converting reactive epoxides into less reactive diols, facilitating their excretion.[9][13] This makes 1,2-Epoxyoctane a useful tool for studying the activity and specificity of these metabolic enzymes.[9]

Metabolism of 1,2-Epoxyoctane by Epoxide Hydrolase.

Experimental Protocols

Synthesis of 1,2-Epoxyoctane from 1-Octene

A common method for the synthesis of epoxides is the epoxidation of an alkene. The following protocol is a general procedure using meta-chloroperoxybenzoic acid (m-CPBA), a widely used reagent for this transformation.[19]

Materials:

-

1-Octene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve 1-octene in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1,2-Epoxyoctane.[19]

General workflow for the synthesis of 1,2-Epoxyoctane.

Analytical Characterization: Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of 1,2-Epoxyoctane and for monitoring reaction progress.[20][21]

Objective: To determine the purity of a 1,2-Epoxyoctane sample.

Instrumentation:

-

Gas Chromatograph (e.g., Agilent, Shimadzu) with a Flame Ionization Detector (FID).[20]

-

Capillary Column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).[20][22]

-

Carrier Gas: Helium or Nitrogen.[20]

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the 1,2-Epoxyoctane sample in a volatile solvent such as dichloromethane or ethyl acetate.[20]

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to around 250 °C.

-

Temperature Program:

-

Data Analysis: The purity is determined by calculating the relative peak area of the 1,2-Epoxyoctane peak compared to the total area of all peaks in the chromatogram.[20][23] The retention time is used to identify the compound, which is shorter for compounds with lower boiling points.[23]

Spectroscopic Analysis (NMR, IR, MS)

Spectroscopic methods are essential for confirming the molecular structure of 1,2-Epoxyoctane.

-

¹H NMR: Provides information on the proton environment. Key signals for 1,2-Epoxyoctane include multiplets for the oxirane ring protons and signals corresponding to the hexyl chain.[24][25]

-

¹³C NMR: Shows distinct signals for the two carbons of the epoxide ring (typically around 47 and 52 ppm) and the carbons of the alkyl chain.[16]

-

IR Spectroscopy: The presence of the epoxide ring is confirmed by characteristic C-O stretching bands.[20]

-

Mass Spectrometry (MS): Provides the molecular weight from the molecular ion peak and fragmentation patterns characteristic of the structure.[20][26]

Workflow for the analytical characterization of 1,2-Epoxyoctane.

References

- 1. Cas 2984-50-1,1,2-Epoxyoctane | lookchem [lookchem.com]

- 2. 1,2-Epoxyoctane | 2984-50-1 | J-640005 | Biosynth [biosynth.com]

- 3. 1,2-环氧辛烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. alkemix.eu [alkemix.eu]

- 5. chemwhat.com [chemwhat.com]

- 6. 1,2-Epoxyoctane, 97% | Fisher Scientific [fishersci.ca]

- 7. vupinternational.com [vupinternational.com]

- 8. Oxirane, hexyl- (CAS 2984-50-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Buy 1,2-Epoxyoctane | 2984-50-1 [smolecule.com]

- 10. nbinno.com [nbinno.com]

- 11. 1,2-Epoxyoctane | 2984-50-1 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. 1,2-Epoxyoctane | CAS#:2984-50-1 | Chemsrc [chemsrc.com]

- 14. hpc-standards.com [hpc-standards.com]

- 15. B21463.22 [thermofisher.com]

- 16. spectrabase.com [spectrabase.com]

- 17. benchchem.com [benchchem.com]

- 18. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. journals.asm.org [journals.asm.org]

- 22. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 23. youtube.com [youtube.com]

- 24. 1,2-Epoxyoctane(2984-50-1) 1H NMR [m.chemicalbook.com]

- 25. spectrabase.com [spectrabase.com]

- 26. benchchem.com [benchchem.com]

Spectroscopic Data Analysis of 1,2-Epoxyoctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2-epoxyoctane, a valuable epoxide intermediate in organic synthesis. The document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1,2-epoxyoctane.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1,2-epoxyoctane was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.90 | m | 1H | H-2 |

| ~2.74 | dd | 1H | H-1a |

| ~2.45 | dd | 1H | H-1b |

| ~1.50 | m | 2H | H-3 |

| ~1.2-1.4 | m | 8H | H-4, H-5, H-6, H-7 |

| ~0.89 | t | 3H | H-8 |

m = multiplet, dd = doublet of doublets, t = triplet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in ppm relative to TMS.

| Chemical Shift (ppm) | Assignment |

| 52.4 | C-2 |

| 47.1 | C-1 |

| 32.6 | C-3 |

| 31.8 | C-6 |

| 29.2 | C-5 |

| 25.9 | C-4 |

| 22.6 | C-7 |

| 14.0 | C-8 |

Infrared (IR) Spectroscopic Data

The IR spectrum was obtained from a neat liquid sample. The table below lists the major absorption peaks.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2958, 2927, 2857 | C-H stretch (alkane) |

| ~1466 | C-H bend (alkane) |

| ~1250 | Epoxide ring vibration (symmetric stretch) |

| ~915 | Epoxide ring vibration (asymmetric stretch) |

| ~835 | Epoxide ring vibration (C-O stretch) |

Mass Spectrometry (MS) Data

The mass spectrum was obtained using electron ionization (EI). The table presents the mass-to-charge ratio (m/z) and relative intensity of the significant fragments.

| m/z | Relative Intensity (%) | Possible Fragment |

| 128 | 5 | [M]⁺ (Molecular Ion) |

| 99 | 30 | [M - C₂H₅]⁺ |

| 85 | 100 | [M - C₃H₇]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR: A sample of 1,2-epoxyoctane (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. The spectra were recorded on a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR. For ¹H NMR, the data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was obtained.

Infrared (IR) Spectroscopy

A drop of neat 1,2-epoxyoctane was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates were mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of 1,2-epoxyoctane in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. The sample was vaporized and then ionized using electron ionization (EI) at 70 eV. The resulting ions were separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1,2-epoxyoctane.

Caption: Workflow for Spectroscopic Analysis of 1,2-Epoxyoctane.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,2-Epoxyoctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2-epoxyoctane. It includes detailed spectral data, experimental protocols, and a logical framework for spectral interpretation, serving as an essential resource for researchers in organic synthesis, analytical chemistry, and drug development.

Introduction to 1,2-Epoxyoctane and its Spectroscopic Analysis

1,2-Epoxyoctane, also known as 1-octene (B94956) oxide or hexyloxirane, is a valuable chemical intermediate in organic synthesis. Its epoxide functional group is highly reactive and participates in a variety of ring-opening reactions, making it a key building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of 1,2-epoxyoctane. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous identification and characterization.

¹H NMR Spectral Data of 1,2-Epoxyoctane

The ¹H NMR spectrum of 1,2-epoxyoctane is characterized by distinct signals corresponding to the protons of the epoxide ring and the alkyl chain. The chemical shifts are influenced by the electronegativity of the oxygen atom and the rigid three-membered ring structure. The following table summarizes the ¹H NMR spectral data for 1,2-epoxyoctane in deuterated chloroform (B151607) (CDCl₃).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-1a (CH₂) | ~2.74 | dd | 1H |

| H-1b (CH₂) | ~2.47 | dd | 1H |

| H-2 (CH) | ~2.91 | m | 1H |

| H-3 (CH₂) | ~1.53 | m | 2H |

| H-4, H-5, H-6 (CH₂) | ~1.31 | m | 6H |

| H-7 (CH₂) | ~1.46 | m | 2H |

| H-8 (CH₃) | ~0.91 | t | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

¹³C NMR Spectral Data of 1,2-Epoxyoctane

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons of the epoxide ring are deshielded due to the electronegativity of the oxygen atom and appear at a characteristic downfield shift.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (CH₂) | 47.1 |

| C-2 (CH) | 52.4 |

| C-3 (CH₂) | 32.6 |

| C-4 (CH₂) | 26.0 |

| C-5 (CH₂) | 29.2 |

| C-6 (CH₂) | 31.8 |

| C-7 (CH₂) | 22.6 |

| C-8 (CH₃) | 14.1 |

Note: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1,2-epoxyoctane.

4.1. Sample Preparation

-

Sample Purity: Ensure the 1,2-epoxyoctane sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for 1,2-epoxyoctane.

-

Concentration: Prepare a solution of approximately 5-10 mg of 1,2-epoxyoctane in 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not present in the solvent, a small amount can be added.

4.2. NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a spectral width that covers the expected carbon chemical shift range (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Logical Relationship of Structure and NMR Data

The following diagram illustrates the correlation between the molecular structure of 1,2-epoxyoctane and its characteristic NMR signals.

Caption: Structure-Spectra Correlation Diagram.

This guide provides foundational NMR data and methodologies for the analysis of 1,2-epoxyoctane. For more advanced applications, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to further confirm the structural assignments.

A Technical Guide to the Infrared and Mass Spectrometry Analysis of 1,2-Epoxyoctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,2-epoxyoctane using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Understanding the spectral characteristics of this epoxide is crucial for its identification, purity assessment, and the study of its chemical transformations in various scientific and industrial applications, including its role as a synthetic intermediate in drug development.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, creating a unique spectral fingerprint. For 1,2-epoxyoctane, IR analysis is primarily used to confirm the presence of the characteristic epoxide ring and the aliphatic hydrocarbon chain.

Characteristic IR Absorptions of 1,2-Epoxyoctane

The IR spectrum of 1,2-epoxyoctane is defined by C-H stretching and bending vibrations from its octyl chain and, more importantly, by the distinct vibrations of the three-membered oxirane ring. Epoxides exhibit three key ring vibrations: a symmetric "ring breathing" mode, an asymmetric C-O-C stretch, and a symmetric C-O-C stretch.[1] These bands, particularly the asymmetric and symmetric stretches, are often intense and diagnostically significant.[1]

Table 1: Summary of Key IR Absorption Bands for 1,2-Epoxyoctane

| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment |

| 2960-2850 | Strong | C-H Aliphatic Stretch (CH₃ and CH₂) |

| 1465-1450 | Medium | C-H Aliphatic Bend (Scissoring) |

| ~1260 | Medium-Strong | Epoxide Ring "Breathing" (Symmetric Stretch)[1] |

| 950-810 | Strong | Epoxide C-O-C Asymmetric Stretch[1] |

| 880-750 | Strong | Epoxide C-O-C Symmetric Stretch[1] |

Experimental Protocol for FTIR Analysis

Given that 1,2-epoxyoctane is a liquid at room temperature, two primary methods are suitable for obtaining its IR spectrum: Attenuated Total Reflectance (ATR) and the neat liquid film (transmission) method.

Method 1: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid technique requiring minimal sample preparation, making it ideal for liquid samples.[2][3]

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[4] Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

-

Sample Application: Place a single drop of 1,2-epoxyoctane directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[5]

-

Acquire Spectrum: Lower the pressure arm to ensure good contact between the liquid sample and the crystal.[4] Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: After analysis, clean the crystal thoroughly with a solvent-moistened wipe.

Method 2: Neat Liquid Film (Transmission) Spectroscopy

This traditional method involves creating a thin film of the liquid between two IR-transparent salt plates.[5]

-

Instrument Preparation: Ensure the spectrometer is ready for analysis.

-

Background Spectrum: Record a background spectrum with the empty sample holder in the beam path.

-

Sample Preparation: Place one clean, polished salt plate (e.g., NaCl or KBr) on a clean surface. Add one to two drops of 1,2-epoxyoctane to the center of the plate. Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film free of air bubbles.

-

Acquire Spectrum: Mount the salt plate "sandwich" in the spectrometer's sample holder and immediately acquire the IR spectrum.

-

Cleaning: Disassemble the plates, clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol), and store them in a desiccator to prevent fogging from atmospheric moisture.

Experimental Workflow for IR Analysis

The logical flow for acquiring an IR spectrum is outlined below.

Caption: A generalized workflow for acquiring an FTIR spectrum of a liquid sample.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 1,2-epoxyoctane, Electron Ionization (EI) is the most common method used. EI is a "hard" ionization technique that causes the resulting molecular ion to fragment in a reproducible manner, providing valuable structural information.[6]

Mass Spectrum and Fragmentation of 1,2-Epoxyoctane

The mass spectrum of 1,2-epoxyoctane is characterized by a molecular ion (M⁺˙) and several key fragment ions. The molecular weight of 1,2-epoxyoctane (C₈H₁₆O) is 128.21 g/mol .[7] The molecular ion peak is expected at m/z 128, though it may be of low abundance due to the instability of the ion. The fragmentation pattern is dominated by cleavages adjacent to and involving the epoxide ring. The base peak, which is the most abundant fragment, typically occurs at m/z 43.[7]

Table 2: Key Ions in the Electron Ionization Mass Spectrum of 1,2-Epoxyoctane

| m/z Value | Relative Intensity | Proposed Fragment Ion Structure / Identity |

| 128 | Low | [C₈H₁₆O]⁺˙ (Molecular Ion, M⁺˙) |

| 99 | Low | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 85 | Moderate | [C₆H₁₃]⁺ (Hexyl carbocation) |

| 71 | Moderate | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | 100% (Base Peak) | [C₃H₇]⁺ or [C₂H₃O]⁺ (Acylium-type ion) |

Data interpreted from the NIST Mass Spectrometry Data Center.[7]

Proposed Fragmentation Pathway

The fragmentation of the 1,2-epoxyoctane molecular ion is initiated by the loss of an electron. The resulting radical cation undergoes various bond cleavages, with alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and ring-opening pathways being the most prominent.

Caption: Major fragmentation pathways for 1,2-epoxyoctane under electron ionization.

Experimental Protocol for EI-MS Analysis

Electron ionization mass spectrometry is typically performed in a high vacuum and is often coupled with Gas Chromatography (GC-MS) for the analysis of volatile liquids like 1,2-epoxyoctane.[8]

-

Sample Preparation: Prepare a dilute solution of 1,2-epoxyoctane (e.g., ~100 ppm) in a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.

-

Instrumentation Setup (GC-MS):

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Implement a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., hold at 50 °C for 1 minute, then ramp to 280 °C at 15 °C/min).

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

Mass Spectrometer Parameters:

-

Ion Source: Set the ion source temperature (e.g., 230 °C).

-

Ionization Energy: Use the standard electron energy of 70 eV to ensure reproducible fragmentation and allow for library matching.[6]

-

Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 35-300).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis: Identify the chromatographic peak corresponding to 1,2-epoxyoctane. Analyze its mass spectrum by identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) to confirm identity.[7]

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. jascoinc.com [jascoinc.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Oxirane, hexyl- [webbook.nist.gov]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-Depth Technical Guide to the Synthesis of 1,2-Epoxyoctane from 1-Octene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxyoctane is a valuable chemical intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and materials. Its versatile oxirane ring allows for a range of nucleophilic ring-opening reactions, making it a key building block in organic synthesis. This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of 1,2-epoxyoctane from 1-octene (B94956). Detailed experimental protocols, comparative quantitative data, and mechanistic and workflow diagrams are presented for catalytic epoxidation using hydrogen peroxide, epoxidation with peroxy acids, and biocatalytic methods, including a discussion on continuous flow processes. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

The selective oxidation of alkenes to epoxides is a fundamental transformation in organic chemistry. 1,2-Epoxyoctane, a terminal epoxide, is of particular interest due to its utility in the production of surfactants, plasticizers, and as a precursor to more complex molecules in the pharmaceutical and fragrance industries. The development of efficient, selective, and sustainable methods for its synthesis is an ongoing area of research. This guide details and compares several prominent synthetic routes from the readily available starting material, 1-octene.

Catalytic Epoxidation with Hydrogen Peroxide

The use of hydrogen peroxide as a primary oxidant is advantageous due to its high oxygen content and the generation of water as the only stoichiometric byproduct, aligning with the principles of green chemistry. The efficacy of this method is highly dependent on the catalyst employed to activate the hydrogen peroxide.

Magnesium Pyrophosphate Catalyzed Epoxidation

Magnesium pyrophosphate has emerged as an effective heterogeneous catalyst for the epoxidation of terminal olefins with aqueous hydrogen peroxide. It offers high selectivity to the epoxide.[1]

Experimental Protocol:

-

Catalyst Preparation: Magnesium pyrophosphate can be prepared by the thermal decomposition of commercially available newberyite (Mg(H2PO4)2·3H2O).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 1-octene, acetonitrile (B52724) (solvent), and the magnesium pyrophosphate catalyst.

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 60-80 °C). Add aqueous hydrogen peroxide (30 wt%) dropwise to the stirred reaction mixture.

-

Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC). After completion, cool the reaction mixture, filter to remove the catalyst, and separate the organic layer.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Catalyst | Magnesium Pyrophosphate | [1] |

| Oxidant | Aqueous Hydrogen Peroxide | [1] |

| Solvent | Acetonitrile | [1] |

| Selectivity to Epoxide | 94.2% | [1] |

| Key Reaction Conditions | Investigation of temperature, H₂O₂/1-octene molar ratio, catalyst amount, and reaction time is crucial for optimization. | [1] |

Reaction Mechanism:

Caption: Magnesium pyrophosphate catalyzed epoxidation of 1-octene.

Titanium Silicalite (TS-1 and Ti-SBA-15) Catalyzed Epoxidation

Titanium-containing zeolites and mesoporous silica (B1680970) materials are well-established catalysts for selective oxidations with hydrogen peroxide.

Experimental Protocol (General for Ti-SBA-15):

-

Catalyst Synthesis: Ti-SBA-15 can be synthesized via a hydrothermal method using a triblock copolymer as a template, tetraethyl orthosilicate (B98303) (TEOS) as the silica source, and a titanium alkoxide as the titanium source. The resulting solid is calcined to remove the template.

-

Reaction Setup: In a batch reactor, suspend the Ti-SBA-15 catalyst in a suitable solvent (e.g., acetone).

-

Reaction Execution: Add 1-octene to the suspension and heat to the desired temperature (e.g., 70 °C). Add aqueous hydrogen peroxide dropwise.

-

Work-up and Analysis: After the reaction, the catalyst is filtered off. The liquid phase is analyzed by GC to determine conversion and selectivity.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Catalyst | Titanosilicalite-1 (TS-1) with sulfated zirconia | [2] |

| Oxidant | Aqueous Hydrogen Peroxide | [2] |

| Solvent | Acetone | [2] |

| Temperature | 70 °C | [2] |

| Yield of 1,2-epoxyoctane | Varies with catalyst modification | [2] |

| Catalyst | Ti-UCB-4 (crystalline delaminated zeolite) | [3][4] |

| Oxidant | Ethylbenzene hydroperoxide (EBHP) | [3][4] |

| Average Selectivity | 73% | [3][4] |

Experimental Workflow:

Caption: Workflow for Ti-SBA-15 catalyzed epoxidation.

Epoxidation with Peroxy Acids

The reaction of alkenes with peroxy acids is a classic and reliable method for epoxidation. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and commercially available reagent for this transformation.

Experimental Protocol (using m-CPBA):

-

Reaction Setup: Dissolve 1-octene in a suitable chlorinated solvent, such as dichloromethane (B109758) (DCM), in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA in DCM. Add the m-CPBA solution dropwise to the stirred solution of 1-octene.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or GC. The reaction is typically complete within a few hours at room temperature.

-

Work-up: Upon completion, quench the excess peroxy acid by adding a reducing agent solution (e.g., sodium sulfite). Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude epoxide can be purified by flash chromatography or distillation.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | General Organic Chemistry |

| Solvent | Dichloromethane (DCM) | General Organic Chemistry |

| Temperature | 0 °C to room temperature | General Organic Chemistry |

| Yield | Generally high (>90%) | General Organic Chemistry |

| Byproduct | meta-Chlorobenzoic acid | General Organic Chemistry |

Reaction Mechanism:

Caption: The concerted mechanism of m-CPBA epoxidation.

Biocatalytic Epoxidation

Biocatalysis offers a highly selective and environmentally benign route to epoxides under mild reaction conditions. Whole-cell and isolated enzyme systems have been successfully employed for the epoxidation of 1-octene.

Whole-Cell Epoxidation with Pseudomonas oleovorans

Pseudomonas oleovorans possesses an enzyme system capable of epoxidizing terminal alkenes. The productivity can be significantly different between resting and growing cells.

Experimental Protocol (Resting Cells):

-

Cell Cultivation: Grow Pseudomonas oleovorans in a suitable medium with an inducer of the epoxidizing enzymes (e.g., n-octane).

-

Harvesting and Preparation of Resting Cells: Harvest the cells by centrifugation, wash with a phosphate (B84403) buffer, and resuspend in the same buffer to a desired cell density.

-

Epoxidation Reaction: In a reaction vessel, combine the resting cell suspension with 1-octene. The reaction can be carried out in a two-phase system where 1-octene serves as the organic phase.

-

Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C).

-

Extraction and Analysis: After a set time, separate the organic and aqueous phases. Extract the aqueous phase with a suitable solvent (e.g., hexane). Analyze the combined organic phases by GC to quantify the 1,2-epoxyoctane produced.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Biocatalyst | Pseudomonas oleovorans (resting cells) | [5][6] |

| Production of 1,2-epoxyoctane | Up to 0.6 mg/mL of suspension | [5][6] |

| Biocatalyst | Pseudomonas oleovorans (growing cells in a two-phase system) | [5][6] |

| Production of 1,2-epoxyoctane | Up to 28 mg/mL of total culture, accumulating to ~75 mg/mL in the octene phase | [5][6] |

Biocatalytic Workflow:

Caption: Workflow for whole-cell biocatalytic epoxidation.

Lipase-Catalyzed Chemoenzymatic Epoxidation

Immobilized lipases can catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. This peroxy acid then acts as the epoxidizing agent.

Experimental Protocol:

-

Reaction Setup: In a flask, combine 1-octene, a carboxylic acid (e.g., octanoic acid), an immobilized lipase (B570770) (e.g., Novozym 435), and a suitable organic solvent (e.g., ethyl acetate).

-

Reaction Initiation: Add hydrogen peroxide to the mixture.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40 °C).

-

Work-up: After the reaction, filter off the immobilized enzyme. Wash the organic phase with a solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic phase over a drying agent, filter, and remove the solvent under reduced pressure. The product can be purified by distillation.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Enzyme | Immobilized Aspergillus niger lipase | [7] |

| Oxidant | Hydrogen Peroxide | [7] |

| Peracid Precursor | Carboxylic Acid | [7] |

| Solvent | Ethyl Acetate | [7] |

| Yield for various olefins | 75-100% | [7] |

Chemoenzymatic Reaction Pathway:

Caption: Lipase-catalyzed chemoenzymatic epoxidation pathway.

Continuous Flow Synthesis

Continuous flow technology offers several advantages for epoxidation reactions, including enhanced safety, better temperature control, and potential for scalability.

Experimental Protocol (Manganese-Catalyzed):

-

Reactor Setup: A continuous flow system is assembled with pumps for delivering the reactant streams, a packed-bed reactor for in situ peracetic acid generation (if applicable), a T-mixer for combining streams, and a temperature-controlled reactor coil.

-

Stream Preparation: Prepare separate solutions of 1-octene in a suitable solvent, the manganese catalyst (e.g., Mn(OAc)₂) and ligand (e.g., 2-picolinic acid) in a solvent mixture, and the oxidant (e.g., peracetic acid, which can be generated in-line).

-

Reaction Execution: Pump the reactant streams at controlled flow rates into the reactor system. The reaction occurs as the mixture travels through the heated coil.

-

Collection and Analysis: The product stream is collected at the outlet of the reactor. Samples can be taken for analysis by GC to determine conversion and yield.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Catalyst | Mn(OAc)₂ / 2-picolinic acid | [8] |

| Oxidant | Peracetic Acid (generated in situ) | [8] |

| System | Continuous Flow Reactor | [8] |

| Conversion of 1-octene | 85% | [8] |

| Yield of 1,2-epoxyoctane | 63% | [8] |

Continuous Flow Experimental Setup:

Caption: Schematic of a continuous flow epoxidation setup.

Conclusion

The synthesis of 1,2-epoxyoctane from 1-octene can be achieved through a variety of effective methods. The choice of method will depend on the specific requirements of the application, including desired scale, purity, cost, and environmental considerations.

-

Catalytic epoxidation with hydrogen peroxide offers a green and selective route, with catalyst choice being critical for performance.

-

Epoxidation with peroxy acids like m-CPBA is a reliable and high-yielding laboratory method, though concerns about safety and waste may limit its industrial applicability.

-

Biocatalytic methods provide excellent selectivity under mild conditions, with the potential for high productivity, particularly with growing cell systems.

-

Continuous flow synthesis presents a modern approach that can enhance safety and scalability, particularly for exothermic reactions.

This guide provides the foundational knowledge and detailed protocols to enable researchers to select and implement the most suitable method for their synthetic goals. Further optimization of the presented protocols may be necessary to achieve desired outcomes for specific research and development applications.

References

- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 2. Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Theoretical Insights into the Reactivity of 1,2-Epoxyoctane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 1,2-epoxyoctane, a crucial intermediate in organic synthesis and a model substrate for understanding epoxide chemistry. The document delves into the mechanistic details of its various reactions, supported by quantitative data from computational studies. It is designed to be a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and computational chemistry.

Core Principles of 1,2-Epoxyoctane Reactivity

1,2-Epoxyoctane, an oxirane with an n-hexyl substituent, is characterized by a strained three-membered ring, making it susceptible to nucleophilic attack. The reactivity and regioselectivity of its ring-opening are governed by a delicate interplay of steric and electronic factors, which are significantly influenced by the nature of the nucleophile, the catalyst, and the reaction conditions. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate reaction mechanisms at a molecular level.

Ring-Opening Reactions with Alcohol Nucleophiles Catalyzed by Tris(pentafluorophenyl)borane (B72294)

A significant body of theoretical research has focused on the ring-opening of 1,2-epoxyoctane with alcohol nucleophiles, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃). These studies have revealed multiple competing reaction pathways that dictate the overall reaction rate and regioselectivity.

Catalytic Pathways

Computational studies have identified three primary catalytic pathways for the B(C₆F₅)₃-catalyzed ring-opening of 1,2-epoxyoctane with alcohols:

-

Lewis Acid Pathway: The conventional mechanism where the Lewis acid activates the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.

-

Water-Mediated Pathway: In the presence of trace amounts of water, a water molecule can act as a proton shuttle, facilitating the nucleophilic attack and influencing the regioselectivity.

-

Alcohol-Mediated Pathway: The alcohol nucleophile itself can participate in a proton shuttle mechanism, similar to the water-mediated pathway.

The prevalence of each pathway is highly dependent on the reaction conditions, particularly the concentration of water.[1] At low water concentrations (<500 ppm), the conventional Lewis acid pathway is dominant, accounting for over 95% of the reaction flux.[1] However, with increasing water content, the contribution of the water-mediated pathways can increase to as much as 80%.[1]

Quantitative Theoretical Data

The following table summarizes the calculated activation energies for the ring-opening of 1,2-epoxyoctane with 2-propanol catalyzed by B(C₆F₅)₃, as determined by DFT calculations.

| Reaction Pathway | Nucleophile | Catalyst | Calculated Activation Energy (kcal/mol) | Reference |

| Epoxide-based Transition State (P1TS) | 2-Propanol | B(C₆F₅)₃ | 7.48 | |

| Alcohol-based Transition State (P1TS) | 2-Propanol | B(C₆F₅)₃ | 11.52 |

Note: The two transition states refer to different conformations and approaches of the nucleophile to the activated epoxide.

Signaling Pathway Diagram

Caption: Competing pathways in the B(C₆F₅)₃-catalyzed ring-opening of 1,2-epoxyoctane.

Hydrolysis of 1,2-Epoxyoctane

Theoretical studies on the hydrolysis of epoxides, while not always specific to 1,2-epoxyoctane, provide valuable insights into the reaction mechanisms under different pH conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of epoxides is thought to proceed through a mechanism with Sₙ1 and Sₙ2 characteristics. Theoretical studies on simpler epoxides like propylene (B89431) oxide suggest that a borderline Sₙ2 mechanism is more favorable in the gas phase. Solvation effects, however, can favor a pure Sₙ2 mechanism.

Base-Catalyzed Hydrolysis

In basic media, the ring-opening is a classic Sₙ2 reaction where the hydroxide (B78521) ion acts as the nucleophile. The attack preferentially occurs at the less sterically hindered carbon atom.

Experimental Workflow for Kinetic Studies

Caption: A typical experimental workflow for studying the kinetics of 1,2-epoxyoctane hydrolysis.

Reactions with Other Nucleophiles

Theoretical investigations into the reactivity of 1,2-epoxyoctane with a broader range of nucleophiles are less common in the literature. However, the principles of Sₙ2 reactions can be applied to predict the outcomes. The nucleophilicity of the attacking species and the steric hindrance at the electrophilic carbon atoms of the epoxide ring are the primary determinants of the reaction rate and regioselectivity.

Experimental and Computational Protocols

Experimental Protocol for Ring-Opening Reactions

Ring-opening reactions of 1,2-epoxyoctane are typically conducted under anhydrous conditions in an inert atmosphere. A representative experimental setup involves dissolving 1,2-epoxyoctane and the alcohol nucleophile in a suitable solvent, followed by the addition of the catalyst. The reaction progress is monitored by techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID).

Computational Protocol for DFT Studies

The following outlines a typical computational protocol for studying the reactivity of 1,2-epoxyoctane using DFT:

-

Software: A quantum chemistry software package such as Gaussian is commonly used.

-

Method: The B3LYP density functional, often with dispersion corrections (e.g., D3BJ), is a widely used method for such studies.

-

Basis Set: A Pople-style basis set, such as 6-31+G(d,p), is generally employed to provide a good balance between accuracy and computational cost.

-

Solvation Model: To account for the effect of the solvent, an implicit solvation model like the SMD (Solvation Model based on Density) model is often utilized.

-

Calculations:

-

Geometry Optimization: The geometries of all reactants, transition states, intermediates, and products are optimized to find their minimum energy structures.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data such as zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a transition state connects the correct reactants and products.

-

Conclusion

Theoretical studies, particularly those employing DFT, have provided invaluable insights into the reactivity of 1,2-epoxyoctane. They have elucidated complex reaction mechanisms, quantified the energetics of different pathways, and explained the factors governing regioselectivity. This in-depth understanding is crucial for the rational design of synthetic strategies and the development of novel chemical entities in various fields, including drug discovery. Future computational work could further expand our knowledge by exploring a wider range of nucleophiles and catalytic systems, as well as by investigating the role of explicit solvent molecules in the reaction dynamics.

References

A Deep Dive into the Computational Modeling of 1,2-Epoxyoctane Ring-Opening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ring-opening of epoxides is a cornerstone of organic synthesis, pivotal in the creation of a diverse array of functionalized molecules, including key intermediates for pharmaceuticals. 1,2-Epoxyoctane, as a terminal epoxide, presents a valuable model system for understanding the regioselectivity and stereoselectivity of these transformations. Computational modeling, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the intricate mechanisms of these reactions, predicting outcomes, and guiding experimental design. This technical guide provides an in-depth exploration of the computational modeling of 1,2-epoxyoctane ring-opening under both acid- and base-catalyzed conditions. It summarizes key quantitative data, presents detailed experimental protocols for context and validation, and visualizes the mechanistic pathways and computational workflows involved.

Introduction to Epoxide Ring-Opening

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which renders them susceptible to nucleophilic attack and subsequent ring-opening. This inherent reactivity makes them versatile synthetic intermediates. The regiochemical outcome of the ring-opening of unsymmetrical epoxides like 1,2-epoxyoctane is highly dependent on the reaction conditions, specifically the nature of the catalyst (acidic or basic) and the nucleophile.[1][2]

Under acid-catalyzed conditions , the epoxide oxygen is first protonated, enhancing the electrophilicity of the ring carbons. The subsequent nucleophilic attack is a subject of nuanced mechanistic interpretation, often described as a borderline S(_N)1/S(_N)2 mechanism.[1][2] For terminal epoxides, this typically leads to the nucleophile attacking the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.[1][3]

In contrast, base-catalyzed ring-opening proceeds via a classic S(_N)2 mechanism.[1] A strong nucleophile directly attacks one of the epoxide carbons, and due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[1]

Computational modeling provides a powerful lens through which to examine the subtle energetic differences that govern these mechanistic pathways and dictate the regioselectivity of the reaction.

Computational Modeling of Reaction Mechanisms

Density Functional Theory (DFT) is the most common computational method for investigating the mechanisms of epoxide ring-opening. It offers a favorable balance between computational cost and accuracy for systems of this size.

Computational Workflow

A typical computational workflow for studying the ring-opening of 1,2-epoxyoctane is depicted below. This process involves geometry optimization of reactants, transition states, and products, followed by frequency calculations to confirm the nature of the stationary points and to obtain thermodynamic data.

Acid-Catalyzed Ring-Opening Pathway

The acid-catalyzed mechanism involves the initial protonation of the epoxide oxygen, followed by nucleophilic attack. The regioselectivity is determined by the relative activation barriers for attack at the C1 (less substituted) and C2 (more substituted) positions.

Base-Catalyzed Ring-Opening Pathway

In the base-catalyzed mechanism, a strong nucleophile directly attacks the epoxide ring. Steric hindrance plays a dominant role, favoring attack at the less substituted C1 position.

Quantitative Computational Data

Table 1: Calculated Activation and Reaction Free Energies for Acid-Catalyzed Ring-Opening of a Model Terminal Epoxide (Propylene Oxide with H2O)

| Pathway | Nucleophilic Attack at | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) | Expected Major/Minor Product |

| S(_N)1-like | C2 (more substituted) | ~15-18 | ~ -20 | Major |

| S(_N)2-like | C1 (less substituted) | ~18-21 | ~ -20 | Minor |

Note: These are approximate values based on computational studies of similar systems and are intended to be illustrative. Actual values for 1,2-epoxyoctane will vary.

Table 2: Calculated Activation and Reaction Free Energies for Base-Catalyzed Ring-Opening of a Model Terminal Epoxide (Propylene Oxide with OH-)

| Pathway | Nucleophilic Attack at | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) | Expected Major/Minor Product |

| S(_N)2 | C1 (less substituted) | ~20-24 | ~ -25 | Major |

| S(_N)2 | C2 (more substituted) | ~24-28 | ~ -25 | Minor |

Note: These are approximate values based on computational studies of similar systems and are intended to be illustrative. Actual values for 1,2-epoxyoctane will vary.

Experimental Protocols

The following protocols are generalized procedures for the ring-opening of a terminal epoxide like 1,2-epoxyoctane and can be adapted for specific research needs.

Protocol for Acid-Catalyzed Methanolysis of 1,2-Epoxyoctane

Objective: To perform the acid-catalyzed ring-opening of 1,2-epoxyoctane with methanol (B129727) to yield a mixture of 1-methoxy-2-octanol and 2-methoxy-1-octanol.

Materials:

-

1,2-Epoxyoctane

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-epoxyoctane (e.g., 10 mmol).

-

Add anhydrous methanol (e.g., 50 mL) to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the product mixture by flash column chromatography on silica (B1680970) gel.

-

Analyze the product ratio (regioselectivity) using GC-MS and/or 1H NMR spectroscopy.

Protocol for Base-Catalyzed Methanolysis of 1,2-Epoxyoctane

Objective: To perform the base-catalyzed ring-opening of 1,2-epoxyoctane with sodium methoxide (B1231860) to yield predominantly 1-methoxy-2-octanol.

Materials:

-

1,2-Epoxyoctane

-

Anhydrous methanol

-

Sodium metal

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Standard laboratory glassware (three-neck flask, condenser, dropping funnel, magnetic stirrer)

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Prepare a solution of sodium methoxide by carefully adding small pieces of sodium metal (e.g., 12 mmol) to anhydrous methanol (e.g., 40 mL) under an inert atmosphere (e.g., nitrogen or argon) in a three-neck flask. Allow the sodium to react completely.

-

Cool the sodium methoxide solution to 0 °C in an ice bath.

-

Add 1,2-epoxyoctane (e.g., 10 mmol) dropwise to the stirred sodium methoxide solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction by adding saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the product by flash column chromatography on silica gel.

-

Analyze the product and determine the regioselectivity using GC-MS and/or 1H NMR spectroscopy.

Conclusion

The computational modeling of 1,2-epoxyoctane ring-opening provides profound insights into the mechanistic details that govern the regiochemical outcome of this synthetically important reaction. DFT calculations, even when using smaller terminal epoxides as model systems, effectively rationalize the preference for nucleophilic attack at the more substituted carbon under acidic conditions and at the less substituted carbon under basic conditions. The interplay between steric and electronic factors in the transition states is key to understanding these selectivities. When coupled with detailed experimental work, computational chemistry serves as a powerful predictive tool, enabling the rational design of synthetic strategies for the targeted production of desired isomers, a critical capability in the field of drug development and materials science. Further computational studies focusing specifically on 1,2-epoxyoctane with a wider range of nucleophiles and catalysts would be beneficial to further refine our understanding and predictive power.

References

In-Depth Technical Guide to 1,2-Epoxyoctane (CAS: 2984-50-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Epoxyoctane, a versatile epoxide intermediate with significant applications in organic synthesis and as a probe for enzymatic studies. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, metabolic pathways, and safety information.

Chemical and Physical Properties

1,2-Epoxyoctane, also known as 1-octene (B94956) oxide or hexyloxirane, is a colorless liquid with the molecular formula C₈H₁₆O.[1][2] Its structure features a strained three-membered oxirane ring, which is responsible for its high reactivity, particularly in ring-opening reactions.[1] This reactivity makes it a valuable intermediate in the synthesis of a variety of more complex molecules.[2]

Table 1: Physical and Chemical Properties of 1,2-Epoxyoctane

| Property | Value | Reference(s) |

| CAS Number | 2984-50-1 | [2] |

| Molecular Formula | C₈H₁₆O | [2] |

| Molecular Weight | 128.21 g/mol | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 167-169.5 °C (at 760 mmHg) | [3] |

| 62-64 °C (at 17 mmHg) | [2] | |

| Density | 0.835 - 0.839 g/mL at 20-25 °C | [2][3] |

| Refractive Index (n20/D) | 1.420 | [2] |

| Flash Point | 37 °C | [2] |

| Water Solubility | Slightly soluble | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

The structural features of 1,2-Epoxyoctane give rise to characteristic spectroscopic signatures, which are crucial for its identification and characterization.

Table 2: Spectroscopic Data for 1,2-Epoxyoctane

| Spectroscopy Type | Key Features | Reference(s) |

| ¹H NMR | Signals for protons on the epoxide ring typically appear in the range of 2.5-3.5 ppm. | [4] |

| ¹³C NMR | Carbons of the epoxide ring resonate at approximately 47 ppm (CH₂) and 52 ppm (CH). | [5][6] |

| Infrared (IR) | Characteristic peaks for the epoxide ring include a C-O-C asymmetric stretch around 950-810 cm⁻¹ and a symmetric stretch around 880-750 cm⁻¹. A ring breathing mode is observed around 1280-1230 cm⁻¹. | [7] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z 128. Fragmentation patterns often involve cleavage of the C-C bond adjacent to the oxygen. | [8] |

Experimental Protocols

Chemical Synthesis: Epoxidation of 1-Octene

A common method for the synthesis of 1,2-Epoxyoctane is the epoxidation of 1-octene. One documented procedure utilizes performic acid as the oxidizing agent.

Protocol: Epoxidation of 1-Octene with Performic Acid

-

Materials: 1-octene, toluene (B28343), hydrogen peroxide, formic acid, sodium bicarbonate solution, water.

-

Procedure:

-

A solution of 1-octene in toluene is prepared in a reaction vessel equipped with a stirrer, thermometer, dropping funnel, and reflux condenser. The mixture is heated to 60°C.

-

A freshly prepared mixture of hydrogen peroxide and formic acid is added dropwise to the heated solution while maintaining the reaction temperature at 60°C.

-

After the addition is complete, the reaction is allowed to proceed for a set time (e.g., 2 hours) at 60°C.

-

The aqueous phase is then separated.

-

The organic phase is washed sequentially with water and a sodium bicarbonate solution to neutralize any remaining acid.

-

The final product, 1,2-Epoxyoctane, can be purified from the organic phase, for example, by distillation.

-

Note: This is a generalized protocol based on a patent. Researchers should consult the original literature and perform appropriate safety assessments before conducting this experiment.

Enzymatic Synthesis: Biotransformation by Pseudomonas oleovorans

1,2-Epoxyoctane can also be synthesized biocatalytically using the bacterium Pseudomonas oleovorans, which possesses an enzyme system capable of epoxidizing alkenes.[9]

Protocol: Enzymatic Epoxidation of 1-Octene

-

Organism: Pseudomonas oleovorans.

-

Culture Conditions: The bacterium is typically grown in a minimal salts medium with a suitable carbon source for growth (e.g., octane). The fermentation is carried out in a shake flask or a fermentor at a controlled temperature (e.g., 30°C).

-

Epoxidation Step:

-

Once a sufficient cell density is reached, 1-octene is added to the culture. P. oleovorans can be used as either growing cells or resting cell suspensions.

-

The biotransformation is allowed to proceed. The epoxide product accumulates in the organic phase (if a two-phase system is used) or in the culture medium.

-

The product, 1,2-Epoxyoctane, can be recovered by solvent extraction.

-

Note: Optimization of substrate concentration, cell density, and reaction time is crucial for maximizing the yield of the epoxide.[9]

Role in Drug Development and Organic Synthesis

While a specific marketed drug that directly uses 1,2-Epoxyoctane as a starting material is not readily found in public literature, its importance lies in its role as a versatile synthetic intermediate.[2] The strained epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups, which is a cornerstone of medicinal chemistry and drug development. For instance, the ring-opening of 1,2-Epoxyoctane can lead to the formation of chiral 1,2-diols and β-amino alcohols, which are common structural motifs in bioactive molecules.[1][10][11]

Metabolic Pathways

1,2-Epoxyoctane serves as a substrate for key enzyme systems involved in the metabolism of xenobiotics, namely cytochrome P450 monooxygenases and epoxide hydrolases.

Cytochrome P450 Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the oxidative metabolism of a wide range of compounds, including alkanes and alkenes.[12] In the case of 1-octene, a CYP enzyme can catalyze its epoxidation to form 1,2-Epoxyoctane. The regioselectivity of this reaction is influenced by the specific CYP isoform and the electronic properties of the alkene.[13][14]

Epoxide Hydrolase Metabolism

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[15] This is generally considered a detoxification pathway, as epoxides can be reactive and potentially toxic.[16] 1,2-Epoxyoctane is a substrate for epoxide hydrolases, which convert it to 1,2-octanediol. The substrate specificity of EHs can vary, with some showing a preference for epoxides with long alkyl chains.[16][17]

References

- 1. Buy 1,2-Epoxyoctane | 2984-50-1 [smolecule.com]

- 2. Cas 2984-50-1,1,2-Epoxyoctane | lookchem [lookchem.com]

- 3. 1,2-Epoxyoctane | 2984-50-1 | J-640005 | Biosynth [biosynth.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. 1,2-Epoxyoctane(2984-50-1) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 1,2-Epoxyoctane | CAS#:2984-50-1 | Chemsrc [chemsrc.com]

- 9. Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2-Diol synthesis by C-C coupling [organic-chemistry.org]

- 12. Assessing Alkene Reactivity toward Cytochrome P450-Mediated Epoxidation through Localized Descriptors and Regression Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. How do aldehyde side products occur during alkene epoxidation by cytochrome P450? Theory reveals a state-specific multi-state scenario where the high-spin component leads to all side products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Substrate and Inhibitor selectivity, and biological activity of an epoxide hydrolase from Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-ray structure of potato epoxide hydrolase sheds light on substrate specificity in plant enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 1,2-Epoxyoctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1,2-Epoxyoctane (CAS No. 2984-50-1), also known as 1,2-Octylene Oxide or Hexyloxirane. The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1,2-Epoxyoctane is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of 1,2-Epoxyoctane

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol [1][2] |

| Appearance | Colorless liquid |

| Boiling Point | 169.5 °C at 760 mmHg[3][4] |

| 60 - 62 °C at 2.26 kPa[5] | |

| 62.5 - 63 °C at 17 mmHg[1][2] | |

| Density | 0.866 g/cm³[3] |

| 0.839 g/mL at 25 °C[1][2] | |

| Flash Point | 37 °C (98.6 °F) - closed cup[1][2] |

| 37.2 °C[3][4] | |

| Vapor Pressure | 2.04 mmHg at 25°C[3] |

| Solubility | Slightly soluble in water.[5] Soluble in ethers and benzene.[4] |

| Refractive Index | n20/D 1.420[1][2][3] |

Hazard Identification and Classification

1,2-Epoxyoctane is classified as a hazardous chemical. A summary of its hazard classifications is provided in Table 2.

Table 2: Hazard Classification of 1,2-Epoxyoctane

| Hazard Class | Classification |

| Flammable Liquids | Category 3[1][2] |

| Skin Irritation | Category 2[1][2][6] |

| Eye Irritation | Category 2[1][2][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1][2] |

| Skin Sensitization | Category 1[6] |

Hazard Statements (H-Statements):

-

H317: May cause an allergic skin reaction.[6]

Toxicological Information

The toxicological properties of 1,2-Epoxyoctane have not been exhaustively investigated. However, available data indicates potential for toxicity.

Table 3: Acute and Genetic Toxicity Data for 1,2-Epoxyoctane

| Test Type | Species | Route | Dose/Concentration | Effects |

| Lowest Published Toxic Dose (TDLo) | Mouse | Unreported | 103 mg/kg | Tumorigenic (equivocal), Lymphoma[3] |

| Sister Chromatid Exchange | Hamster (Lung) | In vitro | 1250 µmol/L | Positive[3] |

Experimental Protocols

Detailed toxicological testing of 1,2-Epoxyoctane should be conducted in accordance with established international guidelines to ensure data quality and animal welfare. The following are summaries of relevant OECD test guidelines that would be appropriate for assessing the safety of this chemical.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Methodology: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a shaved patch of skin on a single experimental animal (typically an albino rabbit). The patch is covered with a gauze dressing for a specified period, usually 4 hours. After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored. If no corrosive effect is observed, the test may be repeated on additional animals to confirm the results.

-

Data Analysis: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation classification of the substance.